N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound characterized by a dihydrothiazole core with a Z-configuration at the C=N bond. Key structural features include a fluorine substituent at position 4, a methyl group at position 3, and a phenoxyacetamide moiety attached to the exocyclic nitrogen.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-19-15-12(17)8-5-9-13(15)22-16(19)18-14(20)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNVDZQSOZISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)COC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of the Fluoro and Methyl Groups: The next step involves the introduction of the fluoro and methyl groups at the appropriate positions on the benzothiazole ring. This can be achieved through electrophilic substitution reactions using reagents such as fluorinating agents and methylating agents.
Formation of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with phenoxyacetic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the phenoxyacetamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenoxyacetamide moiety may enhance binding affinity and specificity through additional interactions with target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The target compound shares structural motifs with several benzothiazole and thiazolidinone derivatives. Key comparisons include:
Structural Comparison
Spectral Data Comparison
- IR Spectroscopy :
- NMR Spectroscopy: The fluorine atom induces deshielding in adjacent protons, as observed in fluorinated thiazolidinones. Methyl groups at position 3 resonate near δ 2.5–3.0 ppm, consistent with dihydrothiazole derivatives.
Key Research Findings
- Electronic Effects : Fluorine substituents enhance metabolic stability and influence binding affinity in enzyme inhibition assays.
- Tautomerism : Thione-thiol tautomerism in triazoles (e.g., compounds [7–9]) contrasts with the fixed Z-configuration of the target compound, which avoids such equilibrium.
- Crystallography : Structural analogs like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit planar geometries stabilized by hydrogen bonding, a feature likely shared by the target compound.
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapeutics and antimicrobial properties. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom at the 4-position of the benzothiazole ring enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15F N2O2S |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to benzothiazoles. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines. A study indicated that certain fluorinated derivatives bind to cytochrome P450 enzymes, which are crucial for their metabolism and subsequent cytotoxic effects on cancer cells .
Mechanism of Action:
- Metabolism : The compound is metabolized into reactive species that form DNA adducts, leading to cell death.
- CYP Induction : It induces the expression of cytochrome P450 enzymes (e.g., CYP1A1), which play a role in drug metabolism and activation .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzothiazole derivatives. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties.
Study 1: Antiproliferative Effects
In a controlled study examining the effects of various benzothiazole derivatives on breast cancer cells, it was found that This compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The study utilized MTT assays to assess cell viability and demonstrated a dose-dependent response .
Study 2: Mechanistic Insights
Another investigation focused on the metabolic pathways activated by this compound in sensitive versus resistant cancer cell lines. The results showed that sensitive cell lines exhibited increased levels of CYP1A1 protein upon treatment with the compound, correlating with enhanced cytotoxicity . In contrast, resistant lines showed minimal metabolic activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
